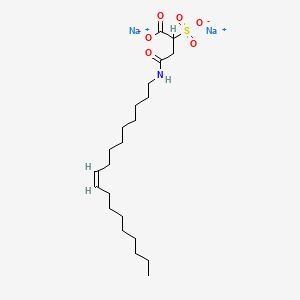
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate is a chemical compound with the molecular formula C24H41NNa2O8S. It is also known by other names such as disodium oleamido MEA-sulfosuccinate and butanedioic acid, sulfo-, mono[2-[(9Z)-1-oxo-9-octadecenyl]amino]ethyl ester, disodium salt . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate involves several steps. One common synthetic route includes the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamide. This intermediate is then reacted with maleic anhydride to produce the sulfosuccinate ester. Finally, the ester is neutralized with sodium hydroxide to yield the disodium salt .
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the synthesis process .
Analyse Des Réactions Chimiques
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Applications De Recherche Scientifique
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifying agent due to its amphiphilic nature . In biology and medicine, it is studied for its potential therapeutic effects, including its role in drug delivery systems and its ability to enhance the solubility of hydrophobic drugs .
In the industrial sector, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its mildness and ability to create stable emulsions . It is also used in the production of detergents and cleaning agents .
Mécanisme D'action
The mechanism of action of disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate involves its interaction with molecular targets and pathways in biological systems. It acts as a surfactant by reducing the surface tension of aqueous solutions, which enhances the solubility and dispersion of hydrophobic compounds .
In drug delivery systems, it can form micelles or vesicles that encapsulate hydrophobic drugs, improving their bioavailability and stability . The compound’s amphiphilic nature allows it to interact with cell membranes, facilitating the transport of drugs across biological barriers .
Comparaison Avec Des Composés Similaires
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate can be compared with other similar compounds, such as disodium oleamido monoethanolamide sulfosuccinate and disodium (Z)-N-(carboxylatomethyl)-N-9-octadecenylglycinate . These compounds share similar structural features and surfactant properties but differ in their specific functional groups and applications.
For example, disodium oleamido monoethanolamide sulfosuccinate is primarily used in personal care products for its mildness and foaming properties, while disodium (Z)-N-(carboxylatomethyl)-N-9-octadecenylglycinate is used in industrial applications for its emulsifying and dispersing capabilities . The unique combination of functional groups in this compound provides it with distinct properties that make it suitable for a wide range of applications .
Propriétés
Numéro CAS |
70904-60-8 |
|---|---|
Formule moléculaire |
C22H39NNa2O6S |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
disodium;4-[[(Z)-octadec-9-enyl]amino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2/b10-9-;; |
Clé InChI |
PLHAFYWVSVUQCQ-XXAVUKJNSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


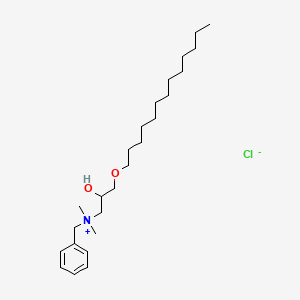
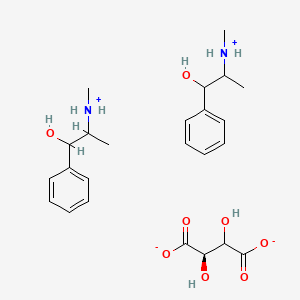
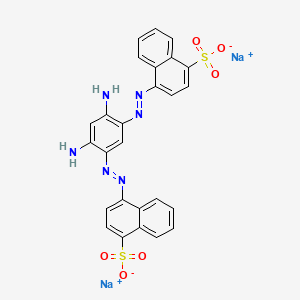
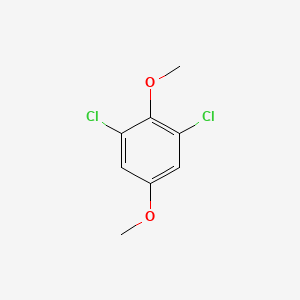

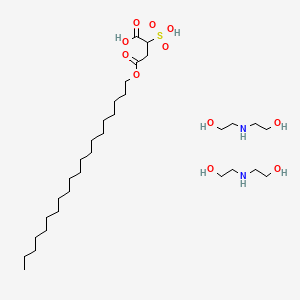
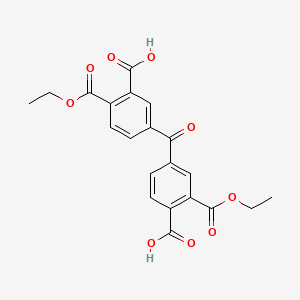
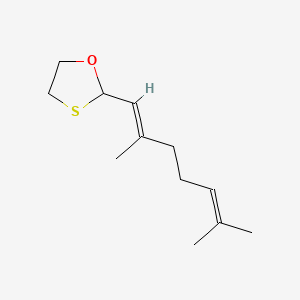
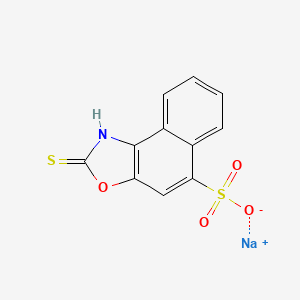


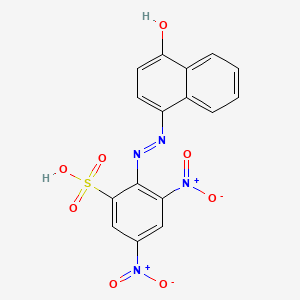
![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)

